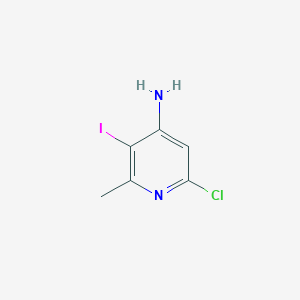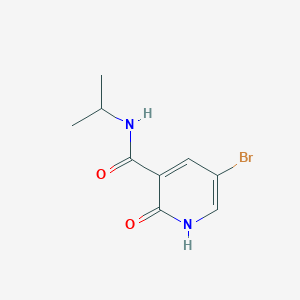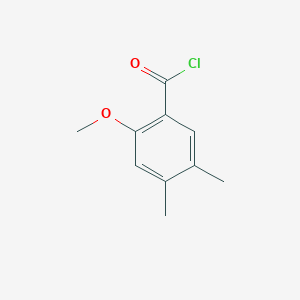
2-Methoxy-4,5-dimethylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4,5-dimethylbenzoyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and dimethyl groups at the 2, 4, and 5 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxy-4,5-dimethylbenzoyl chloride can be synthesized through the reaction of 2-methoxy-4,5-dimethylbenzoic acid with thionyl chloride. The reaction typically involves refluxing the benzoic acid with thionyl chloride for an extended period, resulting in the formation of the benzoyl chloride derivative .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent results.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4,5-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with alkenes and alkynes in the presence of catalysts like aluminum chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents like dichloromethane or tetrahydrofuran.
Addition Reactions: Catalysts such as aluminum chloride are used to facilitate the addition reactions.
Major Products Formed:
Nucleophilic Substitution: The major products are substituted benzoyl derivatives.
Addition Reactions: The products are typically benzoyl derivatives with added functional groups.
Aplicaciones Científicas De Investigación
2-Methoxy-4,5-dimethylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-methoxy-4,5-dimethylbenzoyl chloride involves its reactivity as an electrophile. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the aromatic ring, followed by the elimination of a proton to restore aromaticity . The methoxy and dimethyl groups influence the reactivity and orientation of the substitution reactions.
Comparación Con Compuestos Similares
3,5-Dimethoxybenzoyl chloride: Similar in structure but with methoxy groups at the 3 and 5 positions.
2-Methoxybenzoyl chloride: Lacks the dimethyl groups, making it less sterically hindered.
Uniqueness: 2-Methoxy-4,5-dimethylbenzoyl chloride is unique due to the specific positioning of the methoxy and dimethyl groups, which influence its reactivity and the types of reactions it can undergo. The presence of these groups can also affect the compound’s physical properties and its applications in various fields.
Propiedades
Fórmula molecular |
C10H11ClO2 |
|---|---|
Peso molecular |
198.64 g/mol |
Nombre IUPAC |
2-methoxy-4,5-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3 |
Clave InChI |
CWUNNJOHIVTJGG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)OC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7'-Cyclopentyl-2'-(methylthio)spiro[cyclopropane-1,5'-[5H]pyrrolo[2,3-d]pyrimidin]-6'(7'H)-one](/img/structure/B13916440.png)


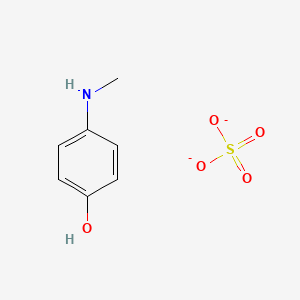
![(2R)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)-2-[[(2R)-3-methylsulfanyl-2-[[2-(4-phenylphenyl)acetyl]amino]propanoyl]amino]-N-(2-phenylethyl)pentanamide](/img/structure/B13916477.png)

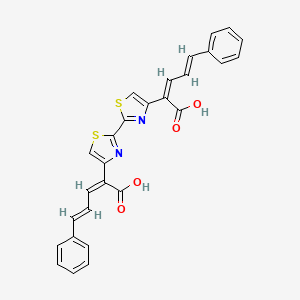
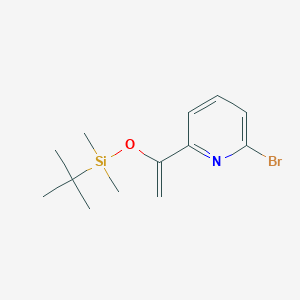
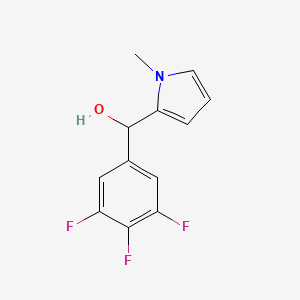
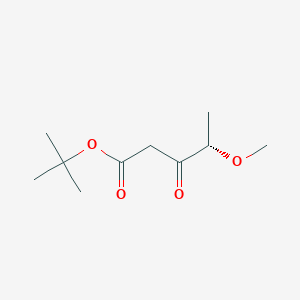
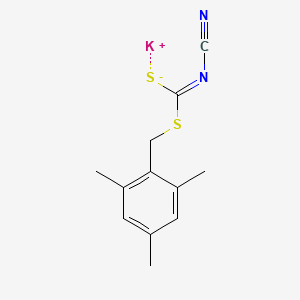
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
